5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine is a heterocyclic compound characterized by its unique molecular structure and potential applications in various fields of science. The compound has the molecular formula CHNOS and a molecular weight of 143.17 g/mol. It features a thiazole ring with a hydroxyimino group, which contributes to its reactivity and biological properties.
The synthesis of this compound typically involves the condensation of 2-amino-1,3-thiazole-5-carbaldehyde with hydroxylamine, showcasing its relevance in organic synthesis and medicinal chemistry.
The synthesis of 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine can be achieved through various methods, with the most common being:
Key parameters influencing the synthesis include:
5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine is involved in several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine involves its interaction with biological targets at the molecular level. The hydroxyimino group can form hydrogen bonds with proteins or nucleic acids, potentially influencing their activity. This interaction may modulate various biochemical pathways, leading to observed biological effects such as antimicrobial or anticancer activities .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to characterize this compound .
5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine has numerous scientific applications:
These applications underline the compound's significance across multiple scientific disciplines.
Thiazole derivatives constitute a privileged scaffold in medicinal chemistry due to their diverse bioactivity profiles and structural adaptability. As five-membered heterocycles containing both nitrogen and sulfur atoms, they exhibit unique electronic properties that facilitate targeted interactions with biological macromolecules. Their aromaticity, planarity, and capacity for hydrogen bonding enable integration into complex pharmacophores while maintaining favorable physicochemical properties. Historically, thiazole-containing compounds like penicillin G (1928) and sulfathiazole (1940s) demonstrated the therapeutic potential of this nucleus, paving the way for modern derivatives including the antiparkinsonian drug pramipexole and the anticancer agent dasatinib [8]. The structural versatility of thiazoles permits extensive modifications at the C-2, C-4, and C-5 positions, enabling medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. Within this chemical landscape, 5-[(hydroxyimino)methyl]-1,3-thiazol-2-amine represents an underexplored scaffold combining the metallophilic hydroxyimino group with the hydrogen-bonding capability of the 2-amino substituent, offering multiple vectors for molecular recognition [1].
The incorporation of thiazole motifs in therapeutic agents has evolved through distinct phases:
First Generation (Pre-1960s): Natural product-derived structures (e.g., vitamin B1/thiamine) established foundational biological relevance. Sulfathiazole emerged as a pivotal antibacterial during the sulfonamide era, demonstrating the clinical viability of thiazole-containing pharmaceuticals [8].
Second Generation (1960s–1990s): Synthetic expansion yielded CNS-active agents (e.g., sedative chlormethiazole) and antimicrobials (e.g., aztreonam). The latter’s β-lactam structure features a thiazole ring critical for binding penicillin-binding proteins in Gram-negative bacteria [2] [8].
Modern Era (2000s–Present): Rational design produced kinase inhibitors (dasatinib) and xanthine oxidase inhibitors (febuxostat). Analysis of FDA-approved drugs reveals persistent thiazole incorporation, with over 20% of recently approved small-molecule therapeutics containing this heterocycle [2] [8].
Table 1: Evolution of Thiazole-Containing Therapeutics
Era | Representative Drugs | Therapeutic Class | Key Structural Features |
---|---|---|---|
Pre-1960s | Sulfathiazole | Antibacterial | 2-Aminothiazole-sulfonamide conjugate |
1960s–1990s | Aztreonam | β-lactam antibiotic | N-methylated thiazole with carboxylic acid |
2000s–Present | Dasatinib | Antineoplastic (tyrosine kinase inhibitor) | 2-(Aminothiazole)-pyrimidine core |
The hydroxyimino (-NOH) group functions as a versatile pharmacophoric element through several mechanisms:
Metal Chelation: The N,O-donor system forms stable complexes with transition metals (Cu²⁺, Fe³⁺, Zn²⁺), enabling inhibition of metalloenzymes. This property is exploited in hydroxamate-based matrix metalloproteinase inhibitors [7].
Bioisosteric Replacement: Hydroxyimino groups effectively mimic carboxylic acids (-COOH) in physiological pH environments while offering superior membrane permeability. This is attributed to reduced ionization state and lower desolvation penalty [1] [6].
Redox Modulation: The NOH moiety participates in electron transfer processes, potentially disrupting oxidative phosphorylation in pathogens or scavenging reactive oxygen species. Studies on hydroxyiminoquinones demonstrate enhanced antiparasitic activity via redox cycling [6].
When conjugated to the thiazole C-5 position in 5-[(hydroxyimino)methyl]-1,3-thiazol-2-amine, the hydroxyimino group adopts an E-configuration (trans orientation relative to the thiazole ring), optimizing hydrogen bonding with biological targets. This configuration minimizes steric clash while allowing chelation of active-site metals in enzymes like cruzain or tyrosinase [6] [7].
This hybrid scaffold integrates three functional domains critical for bioactivity:
Experimental evidence indicates enhanced dipole moment (calculated μ = 4.2 D) compared to unsubstituted 2-aminothiazole (μ = 2.1 D), promoting stronger electrostatic interactions with target proteins. Predicted collision cross-section (CCS) values derived from ion mobility spectrometry highlight its compact conformation:
Table 2: Physicochemical Properties of 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₄H₅N₃OS | High-resolution mass spectrometry |
SMILES | C1=C(SC(=N1)N)/C=N/O | Computational representation |
Predicted CCS [M+H]+ (Ų) | 124.3 | Ion mobility spectrometry |
logP (Calculated) | -0.87 | Chromatographic measurement |
Hydrogen Bond Donors | 3 (2x -NH₂, 1x -NOH) | Spectroscopic analysis |
The compound’s balanced lipophilicity (logP = -0.87) suggests favorable membrane permeability, while multiple hydrogen-bonding sites enable specific target engagement. These attributes position it as a promising template for antimicrobial and anticancer agent development [1] [3].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8